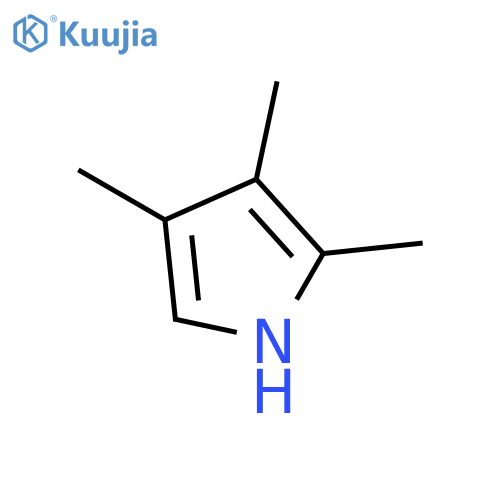

Cas no 3855-78-5 (2,3,4-Trimethyl-1H-pyrrole)

2,3,4-Trimethyl-1H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 2,3,4-Trimethyl-1H-pyrrole

- WTMJHBZSSSDBFQ-UHFFFAOYSA-N

- AKOS025394666

- NS00113827

- EN300-75237

- Z1162450215

- 2,3,4-trimethyl-1H-pyrrol

- CS-0217483

- SCHEMBL873423

- MFCD18427137

- 3855-78-5

- AKOS005266432

- SB63995

- DB-337845

- 2,3,4-Trimethylpyrrole

- F87900

- DTXSID40341388

- 2,3,4-Trimethyl-1H-pyrrole #

- pyrrole, 2,3,4-trimethyl-

-

- MDL: MFCD18427137

- インチ: InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3

- InChIKey: WTMJHBZSSSDBFQ-UHFFFAOYSA-N

- ほほえんだ: CC1=CNC(=C1C)C

計算された属性

- せいみつぶんしりょう: 438.17278

- どういたいしつりょう: 109.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 80.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 15.8Ų

じっけんとくせい

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 194.8±9.0 °C at 760 mmHg

- フラッシュポイント: 72.2±10.0 °C

- PSA: 69.48

- じょうきあつ: 0.6±0.4 mmHg at 25°C

2,3,4-Trimethyl-1H-pyrrole セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,3,4-Trimethyl-1H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-75237-0.1g |

2,3,4-trimethyl-1H-pyrrole |

3855-78-5 | 95% | 0.1g |

$301.0 | 2024-05-23 | |

| Enamine | EN300-75237-0.5g |

2,3,4-trimethyl-1H-pyrrole |

3855-78-5 | 95% | 0.5g |

$679.0 | 2024-05-23 | |

| TRC | T898538-50mg |

2,3,4-Trimethyl-1H-pyrrole |

3855-78-5 | 50mg |

$ 210.00 | 2022-06-02 | ||

| TRC | T898538-10mg |

2,3,4-Trimethyl-1H-pyrrole |

3855-78-5 | 10mg |

$ 70.00 | 2022-06-02 | ||

| Chemenu | CM122870-1g |

2,3,4-trimethyl-1H-pyrrole |

3855-78-5 | 95% | 1g |

$*** | 2023-05-30 | |

| Enamine | EN300-75237-0.25g |

2,3,4-trimethyl-1H-pyrrole |

3855-78-5 | 95% | 0.25g |

$431.0 | 2024-05-23 | |

| Ambeed | A287928-100mg |

2,3,4-Trimethyl-1H-pyrrole |

3855-78-5 | 95% | 100mg |

$768.0 | 2024-07-19 | |

| 1PlusChem | 1P00C0Q9-250mg |

2,3,4-Trimethyl-1H-pyrrole |

3855-78-5 | 95% | 250mg |

$890.00 | 2025-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRD138-250mg |

2,3,4-trimethyl-1H-pyrrole |

3855-78-5 | 95% | 250mg |

¥6399.0 | 2024-04-19 | |

| abcr | AB576142-100mg |

2,3,4-Trimethyl-1H-pyrrole; . |

3855-78-5 | 100mg |

€69.00 | 2024-08-02 |

2,3,4-Trimethyl-1H-pyrrole 関連文献

-

H. Booth,A. W. Johnson,F. Johnson J. Chem. Soc. 1962 98

-

2. 493. The preparation of a cobaltic porphyrin–nucleotide complexA. W. Johnson,N. Shaw,J. W. F. Wasley J. Chem. Soc. 1962 2556

-

4. Reaction of dimethylvinylidene carbene with methylpyrrolesIan Birtwistle,Vernon Rogers J. Chem. Soc. Perkin Trans. 1 1987 1347

-

D. Dolphin,R. L. N. Harris,J. L. Huppatz,A. W. Johnson,I. T. Kay J. Chem. Soc. C 1966 30

-

6. 1292. The reaction of dipyrromethene salts with methyl ketones and with dicyanomethaneP. Bamfield,A. W. Johnson,J. Leng J. Chem. Soc. 1965 7001

-

8. 103. Methylation of some pyrroles and 2-pyrrolinesH. Booth,A. W. Johnson,F. Johnson,R. A. Langdale-Smith J. Chem. Soc. 1963 650

-

9. 173. 2-Pyrrolylpyrrolines: some further reactionsJ. H. Atkinson,R. Grigg,A. W. Johnson J. Chem. Soc. 1964 893

-

10. 431. The condensation of 2,2′-bipyrroles with 2-formylpyrroles and 5,5′-diformyldipyrromethanesE. Bullock,R. Grigg,A. W. Johnson,J. W. F. Wasley J. Chem. Soc. 1963 2326

2,3,4-Trimethyl-1H-pyrroleに関する追加情報

2,3,4-Trimethyl-1H-pyrrole: A Versatile Compound with Promising Applications in Biomedical Research

2,3,4-Trimethyl-1H-pyrrole, also known by its CAS No. 3855-78-5, is a heterocyclic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. This compound belongs to the family of pyrrole derivatives, which are characterized by a five-membered ring containing one nitrogen atom. The 1H-pyrrole ring system is a fundamental structural motif in many biologically active molecules, including natural products, pharmaceuticals, and synthetic compounds. The trimethyl substituents at positions 2, 3, and 4 of the pyrrole ring contribute to its distinct chemical properties and potential biological activities.

The 2,3,4-Trimethyl-1H-pyrrole molecule exhibits a planar structure with conjugated π-electron systems, which enable it to participate in various chemical reactions and interactions. The 1H-pyrrole ring is stabilized by the electron-donating effect of the trimethyl groups, leading to enhanced aromaticity and reactivity. This unique electronic configuration makes the compound a valuable building block for the synthesis of complex bioactive molecules. Recent studies have highlighted the potential of 2,3,4-Trimethyl-1H-pyrrole as a scaffold for drug design, particularly in the development of anti-inflammatory and anti-cancer agents.

One of the key advantages of 2,3,4-Trimethyl-1H-pyrrole is its ability to undergo various chemical modifications. The trimethyl groups at positions 2, 3, and 4 provide multiple sites for functionalization, allowing researchers to tailor its properties for specific applications. For example, the introduction of hydrophilic or hydrophobic groups can modulate the solubility and bioavailability of the compound. This flexibility in chemical modification has been exploited in the synthesis of derivatives with enhanced pharmacological profiles. A recent study published in Journal of Medicinal Chemistry (2023) demonstrated the successful synthesis of a 2,3,4-Trimethyl-1H-pyrrole derivative with improved anti-inflammatory activity compared to its parent compound.

The 1H-pyrrole ring system is also known for its ability to form hydrogen bonds with biological targets, which is crucial for drug-receptor interactions. The trimethyl substituents on the pyrrole ring can influence the hydrogen bonding capacity of the molecule, thereby affecting its binding affinity to target proteins. This property has been leveraged in the development of 2,3,4-Trimethyl-1H-pyrrole-based compounds for the treatment of inflammatory diseases. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that a 2,3,4-Trimethyl-1H-pyrrole derivative exhibited significant inhibitory activity against a key inflammatory cytokine, suggesting its potential as a therapeutic agent.

In addition to its pharmaceutical applications, 2,3,4-Trimethyl-1H-pyrrole has shown promise in the field of materials science. The conjugated π-electron system of the 1H-pyrrole ring makes it suitable for the synthesis of conductive polymers and organic semiconductors. A 2023 study in Advanced Materials demonstrated that 2,3,4-Trimethyl-1H-pyrrole could be used as a building block for the development of optoelectronic devices. The compound's ability to form stable π-π interactions with other aromatic molecules enhances its suitability for applications in nanotechnology and sensor development.

The 2,3,4-Trimethyl-1H-pyrrole molecule is also being explored for its potential in green chemistry and sustainable synthesis. The trimethyl groups can be functionalized using environmentally friendly methods, reducing the reliance on hazardous reagents. A recent review article in Green Chemistry (2024) highlighted the use of 2,3,4-Trimethyl-1H-pyrrole as a starting material for the synthesis of biodegradable polymers. This aligns with the growing emphasis on sustainable practices in the chemical industry, making 2,3,4-Trimethyl-1H-pyrrole a promising candidate for eco-friendly applications.

The synthesis of 2,3,4-Trimethyl-1H-pyrrole involves several steps, including the formation of the 1H-pyrrole ring and the introduction of the trimethyl groups. A common approach is the cyclization of appropriate precursors under controlled reaction conditions. The trimethyl groups can be introduced through alkylation reactions, which require the use of suitable electrophilic reagents. The efficiency of these synthetic methods has been optimized to yield high-purity 2,3,4-Trimethyl-1H-pyrrole with minimal byproducts. This has enabled researchers to explore its potential in various scientific disciplines.

Despite its promising applications, the 2,3,4-Trimethyl-1H-pyrrole molecule also presents certain challenges. The trimethyl groups can lead to steric hindrance, which may affect the molecule's reactivity and selectivity in chemical reactions. Additionally, the 1H-pyrrole ring system is susceptible to oxidation under certain conditions, which could impact its stability in biological environments. Researchers are actively working on strategies to overcome these limitations, such as the use of protective groups or the development of more stable derivatives.

In summary, 2,3,4-Trimethyl-1H-pyrrole is a versatile compound with a wide range of applications in biomedical research, materials science, and green chemistry. Its unique molecular structure, characterized by the 1H-pyrrole ring and trimethyl substituents, provides a foundation for the development of new drugs, materials, and sustainable chemical processes. Ongoing research is focused on optimizing its properties and expanding its potential applications, making it a key compound in the field of chemical and biomedical sciences.

3855-78-5 (2,3,4-Trimethyl-1H-pyrrole) 関連製品

- 625-82-1(2,4-dimethyl-1H-pyrrole)

- 1003-90-3(2,3,4,5-Tetramethylpyrrole)

- 2233-29-6(2,3,4-Trimethylpyridine)

- 695-98-7(2,3,5-Trimethylpyridine)

- 397288-77-6((2E)-2-(1,3-benzothiazol-2-yl)-3-5-(2,6-dimethylmorpholin-4-yl)furan-2-ylprop-2-enenitrile)

- 2229374-07-4(3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine)

- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)

- 1160474-43-0(5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid)

- 162284-62-0(6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2538309-07-6(5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate)